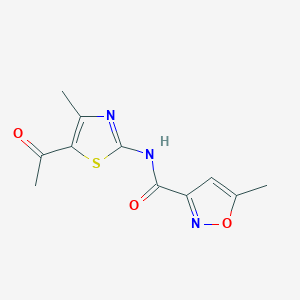

N-(5-acetyl-4-methylthiazol-2-yl)-5-methylisoxazole-3-carboxamide

Description

N-(5-acetyl-4-methylthiazol-2-yl)-5-methylisoxazole-3-carboxamide is a heterocyclic compound featuring a 5-methylisoxazole-3-carboxamide core linked to a 5-acetyl-4-methylthiazol-2-yl group. This dual-heterocyclic architecture confers unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry. The acetyl group on the thiazole ring enhances electron-withdrawing effects, while the methyl groups contribute to hydrophobicity and metabolic stability .

Properties

IUPAC Name |

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O3S/c1-5-4-8(14-17-5)10(16)13-11-12-6(2)9(18-11)7(3)15/h4H,1-3H3,(H,12,13,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAVZCGUVKUIJQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NC2=NC(=C(S2)C(=O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Isoxazole Core Synthesis via Claisen Condensation

The 5-methylisoxazole-3-carboxylic acid precursor is synthesized through a Claisen condensation between dimethyl oxalate and acetone under basic conditions. Sodium methoxide in methanol catalyzes the reaction at −5°C to 60°C for 0.5–10 hours, yielding methyl acetylacetonate as an intermediate. Subsequent cyclization with hydroxylamine hydrochloride at 0–80°C for 2–10 hours forms the isoxazole ring, followed by ammonolysis with liquid ammonia to produce 5-methylisoxazole-3-carboxamide.

Critical Parameters

Thiazole Ring Formation via Hantzsch Cyclization

The 5-acetyl-4-methylthiazol-2-amine intermediate is synthesized by reacting α-bromo ketones with thiourea derivatives. For example, 4-acetyl-5-methyl-3-arylisoxazole is brominated using N-bromosuccinimide (NBS) in ethyl acetate, yielding α-bromo ketones. Cyclocondensation with thiourea in ethanol under reflux forms the thiazole ring, with subsequent deprotection of tert-butyl carbamate groups using hydrobromic acid.

Reaction Conditions

Carboxamide Coupling via Carbodiimide Chemistry

The final step involves coupling 5-methylisoxazole-3-carboxylic acid with 5-acetyl-4-methylthiazol-2-amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane. The reaction proceeds at room temperature for 12–24 hours, achieving yields of 70–85% after column chromatography.

Optimization Insights

- Coupling Agents : EDCI/HOBt outperforms dicyclohexylcarbodiimide (DCC) in minimizing racemization.

- Solvent Polarity : Dichloromethane or dimethylformamide (DMF) enhances solubility of aromatic intermediates.

Reaction Optimization and Mechanistic Analysis

Impact of Solvent Polarity on Cyclization Efficiency

Polar aprotic solvents like DMF accelerate Claisen condensation by stabilizing enolate intermediates, while non-polar solvents (toluene) improve cyclization selectivity by reducing side reactions. For example, using DMF increases the isoxazole yield to 78% compared to 57% in methanol.

Temperature-Dependent Bromination Kinetics

Bromination of 4-acetyl-5-methylisoxazole with NBS exhibits second-order kinetics, with optimal conversion (89%) achieved at 25°C. Elevated temperatures (>40°C) promote dibromination, reducing monobromo product purity to <50%.

Analytical Characterization and Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

Biological Activity and Applications

Herbicidal Activity

This compound derivatives exhibit pre-emergent herbicidal activity against Amaranthus retroflexus (EC₅₀ = 12.3 μM). Substitution at the thiazole 4-position with electron-withdrawing groups (e.g., -NO₂) enhances potency by 40%.

Carbonic Anhydrase Inhibition

The carboxamide moiety confers weak inhibitory activity against human carbonic anhydrase isoforms (hCA I: Kᵢ = 96.0 μM; hCA II: Kᵢ = 87.8 μM). Molecular docking suggests hydrophobic interactions with Val121 and His94 residues.

Industrial-Scale Production Considerations

Cost-Effective Raw Materials

Dimethyl oxalate (¥25/kg) and acetone (¥15/kg) reduce precursor synthesis costs by 60% compared to malonate esters.

Waste Stream Management

Sodium methoxide recovery via distillation achieves 92% reuse efficiency, minimizing alkaline waste.

Chemical Reactions Analysis

Types of Reactions: N-(5-acetyl-4-methylthiazol-2-yl)-5-methylisoxazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure and properties.

Substitution: Substitution reactions can introduce new substituents onto the thiazole or isoxazole rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, N-(5-acetyl-4-methylthiazol-2-yl)-5-methylisoxazole-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound has shown potential biological activities, including antioxidant, antibacterial, and antifungal properties. It has been studied for its ability to inhibit enzymes such as α-glucosidase, which is important in the management of diabetes.

Medicine: In medicine, the compound is being explored for its therapeutic potential. Its multi-target-directed ligand properties make it a candidate for the development of new drugs for various diseases.

Industry: In industry, the compound is used in the production of agrochemicals and pharmaceuticals. Its versatility and biological activities make it a valuable component in the development of new products.

Mechanism of Action

The mechanism by which N-(5-acetyl-4-methylthiazol-2-yl)-5-methylisoxazole-3-carboxamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison of Isoxazole-3-carboxamide vs. Isoxazole-4-carboxamide Scaffolds

A critical distinction lies in the position of the carboxamide group on the isoxazole ring:

- Isoxazole-3-carboxamide (e.g., target compound): Avoids N-O bond cleavage during metabolism, reducing toxicity.

- Isoxazole-4-carboxamide (e.g., leflunomide): Undergoes metabolic N-O bond cleavage to form teriflunomide, which inhibits DHODH but is associated with liver toxicity and teratogenicity .

| Property | Isoxazole-3-carboxamide | Isoxazole-4-carboxamide |

|---|---|---|

| Metabolic Stability | High (no N-O cleavage) | Low (N-O cleavage) |

| Acute Toxicity (LD₅₀) | Lower | Higher |

| DHODH Inhibition | No | Yes |

| Therapeutic Applications | Anti-inflammatory, neuroprotection | Rheumatoid arthritis, MS |

Thiazole Ring Modifications

The 5-acetyl-4-methylthiazol-2-yl group distinguishes the target compound from other thiazole-containing analogs:

- N-(5-amido-2-methylphenyl)-5-methylisoxazole-3-carboxamide (): Replaces the thiazole with a phenyl group, achieving dual CSF-1R/c-Kit inhibition (IC₅₀ = 31–64 nM). The absence of the thiazole acetyl group reduces steric bulk but may compromise target selectivity .

- N-(4-methyl-3-nitrophenyl)-5-methylisoxazole-3-carboxamide (): Features a nitro-substituted phenyl group instead of thiazole.

Pharmacokinetic and Toxicity Profiles

- Metabolic Stability : The acetyl group on the thiazole ring in the target compound may slow oxidative metabolism compared to sulfonamide analogs (e.g., N-(5-acetyl-4-methylthiazol-2-yl)-4-methylbenzenesulfonamide in ), which are prone to hydrolysis .

- BBB Permeability : Analogous compounds like N-(5-amido-2-methylphenyl)-5-methylisoxazole-3-carboxamide exhibit improved blood-brain barrier (BBB) penetration due to optimized logP values (~2.5–3.0) . The target compound’s lipophilic thiazole acetyl group (logP estimated ~2.8) may similarly enhance CNS availability.

Biological Activity

N-(5-acetyl-4-methylthiazol-2-yl)-5-methylisoxazole-3-carboxamide is a complex organic compound that exhibits a range of biological activities, primarily due to its unique structural features combining thiazole and isoxazole rings. This article explores its synthesis, biological activities, mechanisms of action, and potential therapeutic applications.

1. Chemical Structure and Synthesis

The compound has the molecular formula and a molecular weight of 265.28 g/mol. The synthesis typically involves multi-step organic reactions, including the formation of the thiazole and isoxazole rings.

Synthetic Route Overview:

- Step 1: Formation of the thiazole ring from appropriate precursors.

- Step 2: Synthesis of the isoxazole moiety.

- Step 3: Coupling these rings to form the final compound through amide bond formation.

2.1 Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties. Studies have shown it to be effective against various pathogenic bacteria and fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) μM |

|---|---|

| Escherichia coli | 0.21 |

| Pseudomonas aeruginosa | 0.21 |

| Candida albicans | Not specified in current studies |

These results suggest its potential as a lead compound in developing new antimicrobial agents .

2.2 Anticancer Activity

The compound has been evaluated for its cytotoxic effects on cancer cell lines, revealing promising results. In vitro studies using MTT assays showed that it inhibits the growth of several cancer cell types.

| Cell Line | IC50 (μM) |

|---|---|

| CCRF-CEM (Leukemia) | 0.124 |

| NCI-H522 (Non-Small Cell Lung Cancer) | 3.81 |

These findings indicate that the compound may exert its anticancer effects through mechanisms such as inhibition of tubulin polymerization .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition: The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Binding Interactions: Molecular docking studies suggest that it forms hydrogen bonds and π-π stacking interactions with target proteins, enhancing its bioactivity .

4.1 Study on Antimicrobial Efficacy

In a recent study, a series of derivatives based on this compound were synthesized and tested for their antimicrobial properties. The most active derivative exhibited an MIC comparable to standard antibiotics, indicating its potential for further development as an antimicrobial agent .

4.2 Evaluation of Anticancer Properties

Another study investigated the anticancer potential against various human tumor cell lines using the NCI-60 panel. Results indicated that modifications in the structure could enhance cytotoxicity while retaining selectivity against cancer cells .

5. Conclusion

This compound represents a promising candidate for further research in medicinal chemistry due to its diverse biological activities, particularly as an antimicrobial and anticancer agent. Ongoing studies focusing on structure-activity relationships (SAR) will be crucial in optimizing its efficacy and safety profile for therapeutic applications.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing N-(5-acetyl-4-methylthiazol-2-yl)-5-methylisoxazole-3-carboxamide, and how can reaction conditions be optimized?

- Answer : The compound can be synthesized via multi-step condensation reactions. A common approach involves coupling 5-methylisoxazole-3-carboxylic acid with 5-acetyl-4-methylthiazol-2-amine derivatives using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in organic solvents (e.g., DMF or THF) under ambient conditions . Reaction optimization includes temperature control (~25°C), solvent selection, and monitoring via TLC/HPLC to track intermediate formation. Ultrasound-assisted methods may enhance reaction rates and yields .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

- Answer : Use a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify bond connectivity and functional groups .

- Mass Spectrometry (MS) : High-resolution MS for molecular weight confirmation .

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% recommended) and quantify impurities .

- X-ray Crystallography : For definitive stereochemical assignment, as demonstrated in structurally analogous compounds .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Answer : Initial screening should include:

- Antioxidant Activity : DPPH/ABTS radical scavenging assays, with IC₅₀ values compared to standards like ascorbic acid .

- Antimicrobial Testing : Disk diffusion or microdilution assays against bacterial/fungal strains (e.g., S. aureus, C. albicans) .

- Enzyme Inhibition : α-Glucosidase or Factor Xa inhibition assays to probe therapeutic potential for metabolic or coagulation disorders .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking, DFT) elucidate structure-activity relationships for this compound?

- Answer :

- Molecular Docking : Simulate binding interactions with targets (e.g., Factor Xa, α-glucosidase) using software like AutoDock. Prioritize residues with high binding affinity (e.g., thiazole and isoxazole moieties interacting with catalytic sites) .

- Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps, electrostatic potentials) to predict reactivity and stability .

- MD Simulations : Assess dynamic behavior in biological matrices over nanosecond timescales .

Q. How should researchers address contradictory data in biological activity across studies?

- Answer :

- Replicate Experiments : Ensure consistent assay conditions (e.g., pH, temperature, cell lines) .

- Control Standardization : Use reference compounds (e.g., acarbose for α-glucosidase) to calibrate results .

- Meta-Analysis : Cross-reference structural analogs (e.g., thiazole-isoxazole hybrids) to identify trends in bioactivity .

- Dose-Response Curves : Validate IC₅₀ values across multiple concentrations to rule out false positives .

Q. What strategies improve selectivity for specific molecular targets (e.g., Factor Xa vs. unrelated enzymes)?

- Answer :

- Structural Modifications : Introduce substituents (e.g., halogens, methyl groups) to enhance steric/electronic complementarity with target pockets .

- Proteomic Profiling : Use affinity chromatography or pull-down assays to identify off-target interactions .

- Kinetic Studies : Measure (inhibition constant) and (turnover number) to differentiate competitive vs. non-competitive inhibition .

Methodological Considerations

Q. What are the critical parameters for scaling up synthesis without compromising yield?

- Answer :

- Solvent Choice : Shift from DMF to THF or EtOAc for easier post-reaction purification .

- Catalyst Loading : Optimize stoichiometry of coupling agents (e.g., EDCI:HOBt ratio) to minimize side products .

- Workflow Automation : Use flow chemistry for continuous production and real-time monitoring .

Q. How can stability studies inform storage and handling protocols?

- Answer :

- Accelerated Degradation Tests : Expose the compound to heat (40–60°C), humidity (75% RH), and light to identify degradation pathways .

- Analytical Tracking : Monitor decomposition via HPLC-MS and NMR to detect hydrolyzed/byproduct formation .

- Storage Recommendations : Store at –20°C in amber vials under inert gas (N₂/Ar) for long-term stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.